![molecular formula C8H14BrNO3 B2421344 (1Z)-1-bromo-1-[(dimethylamino)methylidene]-3,3-dimethoxypropan-2-one CAS No. 2470495-40-8](/img/structure/B2421344.png)
(1Z)-1-bromo-1-[(dimethylamino)methylidene]-3,3-dimethoxypropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1Z)-1-bromo-1-[(dimethylamino)methylidene]-3,3-dimethoxypropan-2-one is an organic compound characterized by the presence of a bromine atom, a dimethylamino group, and two methoxy groups attached to a butenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-1-bromo-1-[(dimethylamino)methylidene]-3,3-dimethoxypropan-2-one typically involves the bromination of a precursor molecule followed by the introduction of the dimethylamino and methoxy groups. One common method involves the bromination of 4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(1Z)-1-bromo-1-[(dimethylamino)methylidene]-3,3-dimethoxypropan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium thiolate in polar solvents like methanol or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1Z)-1-bromo-1-[(dimethylamino)methylidene]-3,3-dimethoxypropan-2-one is used as a building block for the synthesis of more complex molecules
Biology
The compound’s potential biological activity is of interest in the development of new pharmaceuticals. It can be used as a lead compound for the design of drugs targeting specific biological pathways.
Medicine
In medicine, derivatives of this compound may exhibit therapeutic properties such as anti-inflammatory, antimicrobial, or anticancer activities. Research is ongoing to explore its potential as a drug candidate.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of (1Z)-1-bromo-1-[(dimethylamino)methylidene]-3,3-dimethoxypropan-2-one involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, while the bromine atom can engage in halogen bonding. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
(Z)-3-(4-(Dimethylamino)benzylidene)thiochroman-4-one: Similar in having a dimethylamino group and a conjugated system.
Dimethylaminoethyl acrylate: Contains a dimethylamino group and an acrylate moiety.
4-(Dimethylamino)benzoic acid: Contains a dimethylamino group attached to a benzoic acid.
Uniqueness
(1Z)-1-bromo-1-[(dimethylamino)methylidene]-3,3-dimethoxypropan-2-one is unique due to the combination of its bromine atom, dimethylamino group, and methoxy groups on a butenone backbone
Properties
IUPAC Name |
(Z)-3-bromo-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14BrNO3/c1-10(2)5-6(9)7(11)8(12-3)13-4/h5,8H,1-4H3/b6-5- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDOQYVIVBLIILV-WAYWQWQTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C(=O)C(OC)OC)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(/C(=O)C(OC)OC)\Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-chloro-2-[4-(3-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2421261.png)
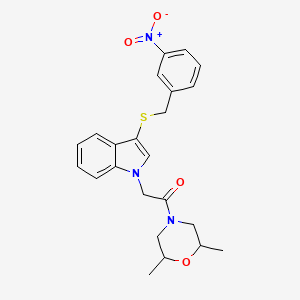
![4-Chloro-3-methyl-6-(trifluoromethyl)-2H-pyrazolo[4,3-c]pyridine](/img/structure/B2421263.png)
![N-(5-chloro-2-methoxyphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2421264.png)
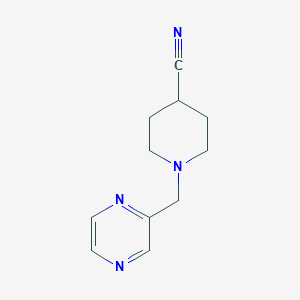
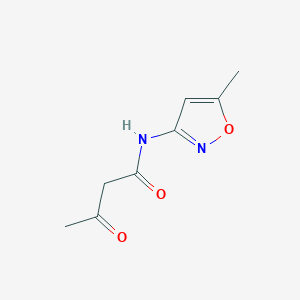
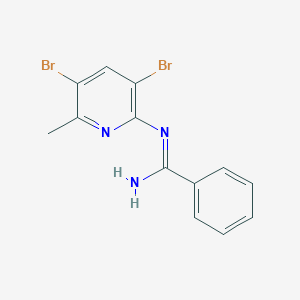
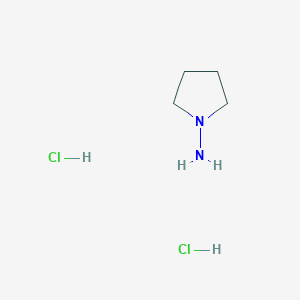
![3,5-dimethoxy-N-[(2E)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]benzamide](/img/structure/B2421273.png)
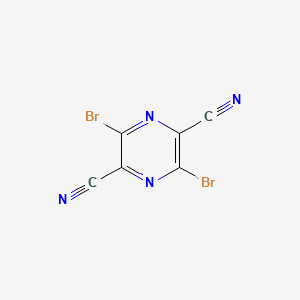

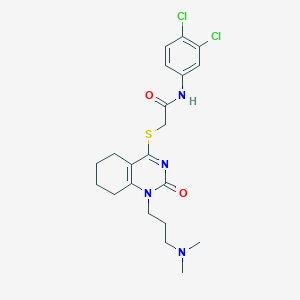
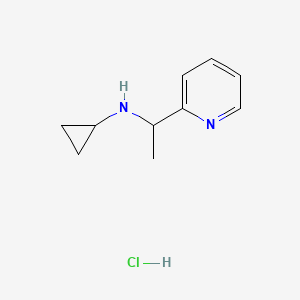
![N-[(3-bromothiophen-2-yl)methylidene]hydroxylamine](/img/structure/B2421284.png)
